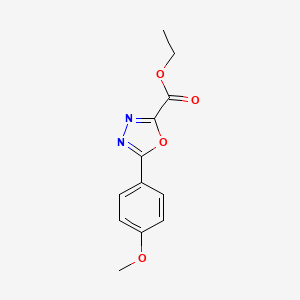

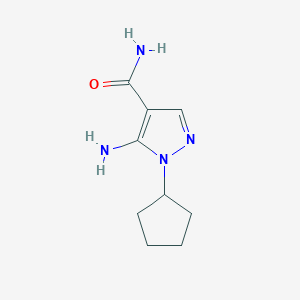

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

概要

説明

Synthesis Analysis

The synthesis of pyrazole compounds, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, often involves the use of aminopyrazoles as building blocks. These compounds are advantageous frameworks that can provide useful ligands for receptors or enzymes .Chemical Reactions Analysis

Aminopyrazoles, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .科学的研究の応用

1. Heterocyclic Synthesis

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a related compound to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, serves as a building block for synthesizing polyfunctionalized heterocyclic compounds with potential pharmacological interests. Its chemical reactivity and methods of preparation highlight its utility in heterocyclic synthesis (El‐Mekabaty, 2014).

2. Antitumor Activities

Pyrazole-4-carboxamide derivatives have been studied for their in vitro antitumor activities against different human cancer cell lines. Compounds derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides showed significant potential in this area, indicating the compound's role in developing anticancer agents (Hafez et al., 2013).

3. Versatile Intermediate for Synthesis

5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, a derivative, can be synthesized using a novel and efficient route. This process demonstrates the compound's role as a versatile intermediate in chemical synthesis, enhancing the possibilities for creating a variety of carboxamide compounds (Bobko et al., 2012).

4. Cytotoxicity against Cancer Cells

Another study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and its derivatives highlights its role in cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are significant for the development of new anticancer drugs (Hassan et al., 2014).

5. Nematocidal Activity

Novel fluorinated pyrazole carboxamides derivatives, which include variants of pyrazole-4-carboxamides, have been designed and synthesized, showing significant nematocidal activity against the tomato root-knot nematode disease. This suggests a potential application in agriculture for pest control (Zhao et al., 2017).

6. Fluorescent Sensor for Fluoride Anion

Pyrazole-based fluorescent sensors derived from 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have been studied for fluoride anion detection in various solutions, indicating the compound's application in environmental monitoring and analysis (Yang et al., 2011).

7. Antiviral Activity

Research on bis-pyrazole compounds, including those derived from pyrazole-4-carboxamides, has shown good inactivation effects against tobacco mosaic virus (TMV). This suggests their potential application in antiviral therapies and plant protection strategies (Zhang et al., 2012).

8. Antibacterial Agents

N-Substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to the compound of interest, have shown promise as antibacterial agents. These compounds, particularly effective against various strains of Staphylococcus aureus, highlight the potential for developing new antibacterial drugs (Pitucha et al., 2011).

9. Fluorinated Pyrazole Carboxamides as Nematocides

Further studies on novel chiral fluorinated pyrazole carboxamides derivatives emphasize their effectiveness as nematocides, particularly against the tomato root-knot nematode. This underlines the potential application in agricultural pest control (Liu et al., 2016).

10. Selective Fluorescent Sensor

Pyrazole-based compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have been used to create a selective fluorescent sensor for detecting fluoride ions. This indicates their utility in environmental monitoring and analytical chemistry (Yang et al., 2011).

将来の方向性

The future directions for research on “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential as inhibitors of chorismate mutase . Additionally, the design and synthesis of aminopyrazole-based compounds as active agents in different therapeutic areas, particularly as anticancer/anti-inflammatory compounds, could be a promising direction .

特性

IUPAC Name |

5-amino-1-cyclopentylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWHOJIUCDZERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470797 | |

| Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |

CAS RN |

666235-33-2 | |

| Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。